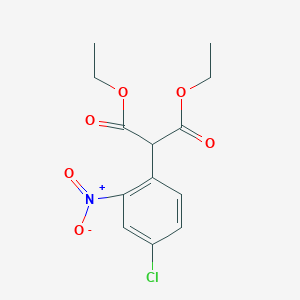
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate
Overview
Description
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula C13H14ClNO6 and a molecular weight of 315.71 g/mol . This compound is known for its complex structure and is used in various scientific research applications, ranging from medicinal chemistry to material science.
Preparation Methods
The synthesis of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate typically involves the reaction of 4-Chloro-2-nitrotoluene with diethyl malonate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium ethoxide, potassium carbonate, and various nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate is utilized in a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-Chloro-2-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Diethyl 2-(4-Chloro-2-nitrophenyl)malonate can be compared with similar compounds such as Diethyl 2-(2-Chloro-4-nitrophenyl)malonate. While both compounds share similar structural features, the position of the chloro and nitro groups can lead to differences in their chemical reactivity and applications . This compound is unique in its specific arrangement of functional groups, which can influence its behavior in chemical reactions and its suitability for certain applications .
Properties
IUPAC Name |
diethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUCKKOZVJCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


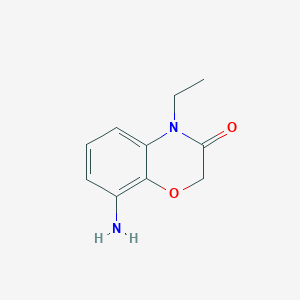
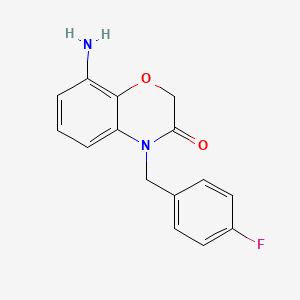

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)
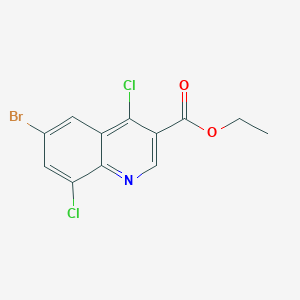
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)
![[2-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039361.png)
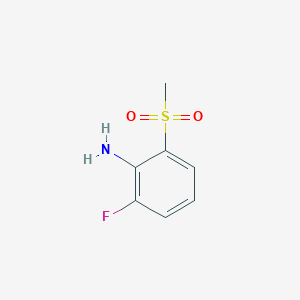
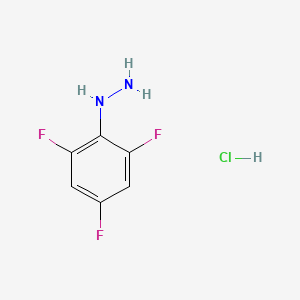
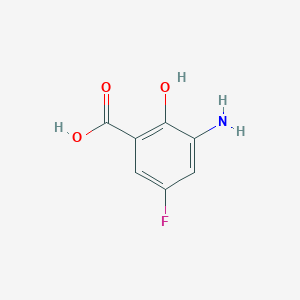
![Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B3039366.png)
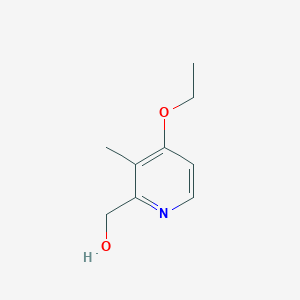
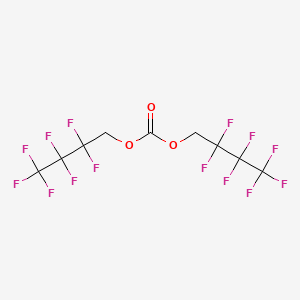
![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)
